molecular formula C15H17NO B12326772 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

Cat. No.: B12326772
M. Wt: 227.30 g/mol
InChI Key: PIZYNSXKSIBMJE-OKWWDJPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal (CAS 55298-77-6) is a synthetic retinal analog serving as a critical research tool in biophysics and neuroscience. This compound is defined by a heptatriene chain linked to a dimethylamino-phenyl group, forming an extended π-system . With a purity of more than 95%, it is designed for advanced experimental applications . Its primary research value lies in its application as a potent voltage-sensitive probe for Second-Harmonic Generation (SHG) imaging of membrane potential . SHG is a nonlinear optical technique that allows for high-contrast, optical sectioning of cellular membranes with minimal background and reduced photodamage compared to conventional fluorescence methods . The voltage sensitivity arises from an electrooptic mechanism, specifically Electric Field-Induced Second Harmonic (EFISH), where the membrane's electrostatic field directly influences the probe's second- and third-order nonlinear electric susceptibilities (χ2 and χ3) . This mechanism enables the probe to track changes in membrane potential with high temporal resolution . Furthermore, this retinal analog is instrumental in optogenetics. Studies have demonstrated its ability to modify the spectral and kinetic characteristics of microbial rhodopsin-based optogenetic tools, allowing researchers to fine-tune the properties of light-gated ion channels and pumps . This makes it invaluable for developing next-generation actuators for controlling neural activity with light. This product is intended for research purposes only. It is not approved for use in human or veterinary diagnostics, therapy, or any form of commercial application .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal

InChI

InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+

InChI Key

PIZYNSXKSIBMJE-OKWWDJPNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O

Origin of Product

United States

Preparation Methods

Wittig Homologation: Primary Synthetic Pathway

The most extensively documented preparation of 7-(4-dimethylamino-phenyl)-hepta-2,4,6-trienal employs a stepwise Wittig homologation strategy. This method, detailed in a Royal Society of Chemistry publication, involves iterative elongation of the polyene chain using phosphonium ylides.

Reaction Mechanism and Conditions

The synthesis begins with (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde as the starting material. A Wittig reaction with ((1,3-dioxolan-2-yl)methyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) generates a trienal intermediate. Key conditions include:

  • Base : Sodium hydride (NaH) at stoichiometric excess (5 eq)
  • Catalyst : 18-crown-6 ether to enhance ylide reactivity
  • Temperature : Room temperature (25°C) under nitrogen atmosphere
  • Workup : Quenching with 1 M HCl followed by neutralization with ammonia

The crude product is purified via flash column chromatography (petroleum ether/dichloromethane, 1:3 v/v), yielding 41.4% of the target compound as dark red crystals.

Table 1: Wittig Homologation Optimization Parameters
Parameter Optimal Value Impact on Yield
Solvent Anhydrous THF Maximizes ylide stability
Reaction Time 12–16 hours Prevents over-oxidation
Chromatography 1:3 PE/DCM Removes triphenylphosphine oxide
Temperature 25°C Balances reaction rate and selectivity

Stereochemical Control

The (2E,4E,6E)-configuration is ensured through:

  • Trans-selective Wittig conditions : Bulky phosphonium ylides favor anti-addition.
  • Conjugated intermediate stability : The extended π-system minimizes Z-isomer formation during workup.
  • Acid hydrolysis : Final treatment with HCl converts any acetal byproducts to the desired trans-aldehyde.

Alternative Synthetic Approaches

Photochemical Synthesis

UV-mediated [2+2] cycloaddition-retroelectrocyclization strategies have been explored for related heptatrienals. While this route remains theoretical for the target compound, computational studies suggest:

  • Wavelength dependence : 254 nm UV light induces selective bond cleavage
  • Solvent effects : Acetonitrile improves quantum yield by 22% vs. THF

Critical Analysis of Synthetic Challenges

Air Sensitivity Management

The extended conjugation system renders the compound prone to oxidative degradation. Key mitigation strategies include:

  • Strict inert atmosphere : Schlenk line techniques for all steps
  • Radical inhibitors : Addition of 0.1% BHT during chromatography
  • Low-temperature storage : -20°C under argon with amber vials

Purification Optimization

Flash chromatography remains indispensable, but gradient elution (1:4 to 1:2 PE/DCM) improves separation of:

  • Unreacted starting material (Rf = 0.72 in 1:3 PE/DCM)
  • Over-oxidized byproducts (Rf = 0.15)
  • Triphenylphosphine oxide (Rf = 0.40)

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 9.56 (d, J = 8.1 Hz, 1H, CHO)
  • δ 7.35 (d, J = 8.8 Hz, 2H, ArH)
  • δ 6.68 (d, J = 8.6 Hz, 2H, ArH)
  • δ 3.00 (s, 6H, N(CH3)2)

13C NMR (100 MHz, CDCl3):

  • δ 193.2 (CHO)
  • δ 152.1–126.8 (aromatic and olefinic carbons)
  • δ 40.3 (N(CH3)2)

HRMS:

  • Calculated for C15H18NO: 228.1388
  • Found: 228.1384 [M+H]+

Crystallographic Data

While single-crystal X-ray structures are unavailable for the target compound, analogous heptatrienals show:

  • Planar conformation : All double bonds within 5° of coplanarity
  • Bond alternation : 1.34–1.38 Å for conjugated C=C bonds

Scale-up Considerations

Pilot-scale production (100 g batches) requires modifications:

  • Continuous flow chromatography : Reduces purification time by 70%
  • Catalyst recycling : Triphenylphosphine recovery via NaOH washes
  • In-line FTIR monitoring : Detects aldehyde oxidation in real-time

Chemical Reactions Analysis

Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds like 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal may exhibit promising anticancer properties. A study focused on the Arylhydrocarbon Receptor (AhR) as a target for breast cancer therapy demonstrated that derivatives of this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. The quantitative structure–activity relationship (QSAR) modeling approach used in this research helped identify compounds with high specificity against drug-resistant breast cancer cell lines, showcasing the potential of this compound in developing new cancer therapies .

Mechanism of Action
The mechanism by which 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal exerts its effects involves interaction with specific cellular targets. The compound's structure allows it to bind effectively to the AhR, leading to altered gene expression that can inhibit tumor growth. This interaction has been validated through various biochemical assays and cell viability tests .

Photochemical Applications

Organic Photovoltaics
The compound has been explored for use in organic photovoltaic systems due to its suitable electronic properties. Its ability to act as a chromophore makes it a candidate for light-harvesting applications. Studies have shown that encapsulating such chromophores within molecular frameworks enhances their stability and efficiency in converting solar energy into electrical energy .

Photostability Studies
Photostability is crucial for materials used in photonic applications. Research involving the encapsulation of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal within pillararene structures has shown improved photostability compared to unencapsulated forms. This encapsulation technique not only protects the chromophore from degradation but also optimizes its photophysical properties for better performance in devices .

Materials Science Applications

Electro-optic Modulation
In materials science, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal has been investigated for its electro-optic properties. Compounds with similar structures have shown potential as modulators in optical devices due to their responsive behavior under electric fields. This application is particularly relevant in the development of advanced communication technologies where modulation of light is essential .

  • Breast Cancer Treatment Development
    • A team developed a series of compounds targeting AhR using QSAR models and identified 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal as a lead compound due to its high activity against breast cancer cell lines .
  • Organic Photovoltaics Research
    • A study demonstrated that encapsulating this compound within pillararene structures significantly improved its stability and efficiency in organic solar cells compared to traditional chromophores .
  • Electro-optic Applications
    • Research into the electro-optic properties of variants of this compound revealed its potential use in next-generation optical communication systems .

Mechanism of Action

The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties are influenced by its substituents and conjugation. Below is a comparative analysis with similar hepta-2,4,6-trienal derivatives:

Substituent Effects on Electronic and Physical Properties

Compound Substituent Molecular Formula Melting Point UV λₘₐₐ (nm) Key Features
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal -N(CH₃)₂ (para) C₁₅H₁₇NO 177–179°C 425 Strong electron-donating group enhances conjugation and redshift in UV.
7-(4-Hydroxyphenyl)-hepta-2,4,6-trienal -OH (para) C₁₃H₁₂O₂ Not reported Not reported Hydroxyl group introduces H-bonding potential; lower electron donation compared to -N(CH₃)₂ .
(2E,4E,6E)-7-Phenylhepta-2,4,6-trienal -H (phenyl) C₁₃H₁₂O Not reported ~350–370* Minimal electron donation; shorter conjugation length due to lack of substituents .
Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate -COOCH₃ (ester) C₁₅H₁₆O₂ Not reported Not reported Ester group reduces polarity and alters reactivity .

*Estimated based on analogous structures.

Key Observations :

  • Electron-Donating Groups: The dimethylamino group in the target compound provides stronger electron donation than -OH or -OCH₃, leading to a pronounced bathochromic shift (425 nm vs. ~350–370 nm for unsubstituted analogs) .
  • Polarity and Solubility : The -N(CH₃)₂ group increases polarity compared to phenyl derivatives, enhancing solubility in polar solvents like acetonitrile. Hydroxyl-substituted analogs may exhibit lower solubility due to H-bonding .

Spectroscopic and Structural Comparisons

Collision Cross-Section (CCS) Analysis

For 7-(4-hydroxyphenyl)-hepta-2,4,6-trienal (CID 165945628), predicted CCS values vary with adducts:

  • [M+H]⁺: 146.3 Ų
  • [M+Na]⁺: 158.6 Ų .

The dimethylamino analog likely has a larger CCS due to its bulkier substituent, though experimental data are lacking.

Functional Group Impact on Reactivity
  • Aldehyde vs. Ester: The aldehyde group in the target compound is reactive toward nucleophiles (e.g., in Schiff base formation), whereas ester derivatives (e.g., methyl 2-methyl-7-phenylhepta-2,4,6-trienoate) are more stable but less reactive .
  • Substituent Stability: Dimethylamino groups are less prone to oxidation compared to hydroxyl groups, making the target compound more suitable for applications requiring oxidative stability .

Biological Activity

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with a dimethylamino group attached to a phenyl ring. Understanding its biological activity involves examining its effects on various biological systems and potential therapeutic applications.

  • Chemical Formula : C13H15N
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound features a conjugated triene system, which is known to contribute to its reactivity and interaction with biological molecules.

The biological activity of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (ACHE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Cytotoxic Effects : In certain studies, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal significantly reduced lipid peroxidation levels in vitro. This suggests its potential role in protecting cellular membranes from oxidative damage.

Enzyme Inhibition Studies

Research conducted on the inhibitory effects of the compound on acetylcholinesterase revealed an IC50 value of approximately 50 µM. This level of inhibition indicates a moderate effect compared to standard inhibitors used in treating neurodegenerative diseases .

Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced lipid peroxidation
Acetylcholinesterase InhibitionIC50 = 50 µM
CytotoxicityInduced apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.